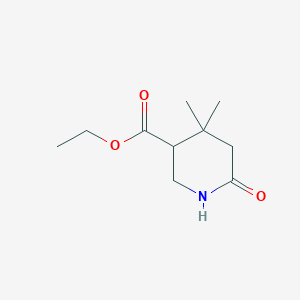

Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate

Description

Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate (CAS 2112678-12-1) is a piperidine-derived keto-ester featuring a six-membered nitrogen-containing ring with a ketone group at position 6 and an ethyl ester moiety at position 3. The compound’s structure includes two methyl substituents at position 4, conferring steric bulk and influencing its conformational stability. This molecule is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where its keto-ester functionality enables participation in condensation, cyclization, or nucleophilic addition reactions.

Properties

IUPAC Name |

ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-4-14-9(13)7-6-11-8(12)5-10(7,2)3/h7H,4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEPYRIINSNGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNC(=O)CC1(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.

Introduction of the Ketone Group: The ketone group at the 6-position can be introduced through an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide.

Esterification: The carboxylate group is introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate exhibit significant antimicrobial properties. In a study published in the journal Molecules, the compound was evaluated for its in vitro activity against various bacterial strains, demonstrating promising results against both Gram-positive and Gram-negative bacteria. The structural modifications of the compound were found to enhance its efficacy, making it a potential candidate for developing new antibacterial agents .

Synthesis of Bioactive Molecules

this compound serves as an important intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations allows chemists to create complex structures that can be used in drug development. For instance, it has been utilized in synthesizing piperidine derivatives that have shown potential as analgesics and anti-inflammatory agents .

Synthetic Organic Chemistry

Building Block for Complex Molecules

The compound is frequently employed as a building block in synthetic organic chemistry. Its versatility allows for the construction of more complex piperidine-based compounds through various reaction pathways, including cyclization and functional group transformations. This makes it a valuable asset in the synthesis of pharmaceuticals and agrochemicals .

Stereoselective Synthesis

this compound can be utilized in stereoselective synthesis processes. For example, researchers have developed methods to achieve stereocontrol in the formation of piperidine derivatives using this compound as a precursor. This is particularly valuable in creating compounds with specific stereochemistry required for biological activity .

Materials Science

Polymer Chemistry

In materials science, this compound has been investigated for its potential use in polymer synthesis. Its reactive nature allows it to participate in polymerization reactions, contributing to the development of novel materials with enhanced properties such as increased strength or improved thermal stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Ethyl 4,4-Dimethyl-6-Oxopiperidine-3-Carboxylate and Analogs

Detailed Comparative Analysis

tert-Butyl 4,4-Dimethyl-6-Oxopiperidine-3-Carboxylate

Ethyl 4,4-Dimethylpyrrolidine-3-Carboxylate

- Structural Differences : The pyrrolidine ring (5-membered) lacks the 6-oxo group and exhibits reduced ring strain compared to piperidine. This alters hydrogen-bonding capacity and electronic properties.

- Commercial Relevance : With nine suppliers, this compound is more accessible, suggesting broader utility in medicinal chemistry, such as in protease inhibitor synthesis .

Ethyl 4,4-Difluorovalerate

- Structural Differences : The acyclic difluoro substituents enhance lipophilicity and metabolic stability compared to cyclic analogs. However, the lack of a nitrogen ring limits its use in alkaloid-inspired drug design.

- Reactivity : Fluorine atoms increase electrophilicity, making this compound suitable for nucleophilic substitution reactions .

Key Research Findings

- Reactivity: The 6-oxo group in this compound enables keto-enol tautomerism, facilitating its use in Michael additions or aldol condensations. This contrasts with non-keto analogs like Ethyl 4,4-dimethylpyrrolidine-3-carboxylate, which lack such versatility.

- Biological Activity : Piperidine derivatives are prevalent in CNS drug candidates (e.g., antipsychotics), whereas pyrrolidine analogs are common in antiviral agents. The 6-oxo group may confer unique binding interactions in target proteins .

Biological Activity

Ethyl 4,4-dimethyl-6-oxopiperidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The compound can be synthesized through the reaction of appropriate piperidine derivatives with various reagents under controlled conditions, leading to high yields of the desired product.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, showing promising results:

- Cell Lines Tested : The compound was tested against HeLa (cervical cancer), K562 (chronic myelogenous leukemia), and L1210 (lymphoid leukemia) cell lines.

- IC50 Values : In one study, derivatives of similar piperidine structures showed IC50 values ranging from 1.1 to 4.7 μM, indicating potent antiproliferative activity against cancer cells .

The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Molecular docking studies suggest that these compounds bind effectively to the colchicine site on tubulin, disrupting normal cellular processes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. This compound has shown activity against various bacterial strains and fungi:

- Bacterial Activity : Preliminary evaluations indicate that it possesses antibacterial properties with potential applications in treating infections caused by resistant strains.

- Fungal Activity : The compound has demonstrated antifungal effects, although specific activity data are still being compiled .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Tubulin Binding : The compound's ability to bind to tubulin disrupts microtubule dynamics, which is crucial for cell division.

- Enzyme Interaction : It may also interact with other enzymes or receptors involved in cellular signaling pathways, although further research is needed to elucidate these mechanisms .

Case Studies

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of ethyl 4,4-dimethyl-6-oxopiperidine derivatives on K562 cells. The results indicated that at an IC50 concentration of 0.70 μM, approximately 32% of treated cells underwent apoptosis after 72 hours . This highlights the compound's potential as a targeted cancer therapy.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting effective antibacterial activity .

Data Table: Biological Activity Summary

| Activity Type | Cell Line / Organism | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 1.1 - 2.8 | Tubulin polymerization inhibition |

| Anticancer | K562 | 0.70 | Apoptosis induction |

| Antibacterial | E. coli | Not specified | Bacterial growth inhibition |

| Antifungal | C. albicans | Not specified | Fungal growth inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.